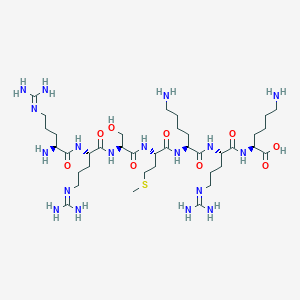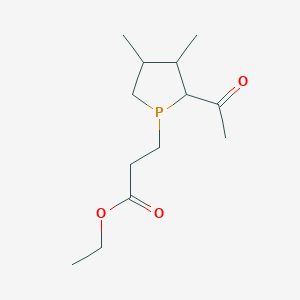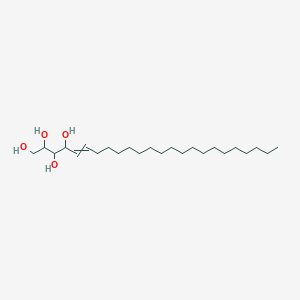
Tetracos-5-ene-1,2,3,4-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracos-5-ene-1,2,3,4-tetrol is a chemical compound with the molecular formula C24H48O4 It is characterized by the presence of a long carbon chain with a double bond at the 5th position and four hydroxyl groups at the 1st, 2nd, 3rd, and 4th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetracos-5-ene-1,2,3,4-tetrol typically involves the following steps:
Starting Material: The synthesis begins with a suitable long-chain alkene, such as tetracosene.
Hydroxylation: The double bond at the 5th position is subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce hydroxyl groups.
Protection and Deprotection: Protecting groups may be used to selectively introduce hydroxyl groups at the desired positions, followed by deprotection to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tetracos-5-ene-1,2,3,4-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetracosane-1,2,3,4-tetrol.
Substitution: Formation of tetraethers or tetraesters.
Applications De Recherche Scientifique
Tetracos-5-ene-1,2,3,4-tetrol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential role in biological systems and as a model compound for understanding lipid interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Tetracos-5-ene-1,2,3,4-tetrol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with biological molecules, while the hydrophobic carbon chain can interact with lipid membranes. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracosane-1,2,3,4-tetrol: Similar structure but lacks the double bond.
Hexacos-5-ene-1,2,3,4-tetrol: Similar structure with a longer carbon chain.
Tetracos-5-ene-1,2,3,4-tetraol: Similar structure but with different stereochemistry.
Uniqueness
Tetracos-5-ene-1,2,3,4-tetrol is unique due to the presence of both a double bond and multiple hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and form complex molecular structures makes it valuable for research and industrial applications.
Propriétés
Numéro CAS |
375798-04-2 |
|---|---|
Formule moléculaire |
C24H48O4 |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
tetracos-5-ene-1,2,3,4-tetrol |
InChI |
InChI=1S/C24H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(26)24(28)23(27)21-25/h19-20,22-28H,2-18,21H2,1H3 |
Clé InChI |
XABWPSCDPCHHDR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC=CC(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


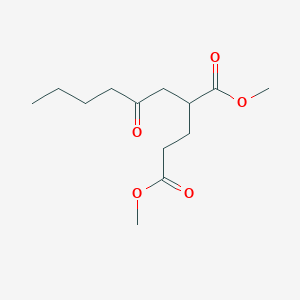
![2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole](/img/structure/B14247457.png)
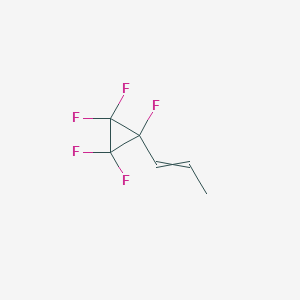
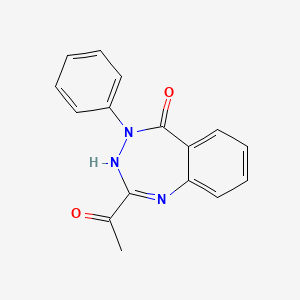
![2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B14247464.png)
![[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol](/img/structure/B14247472.png)
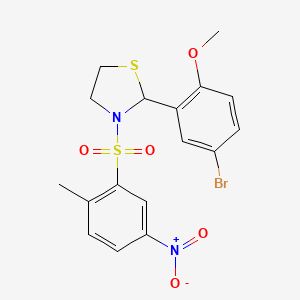
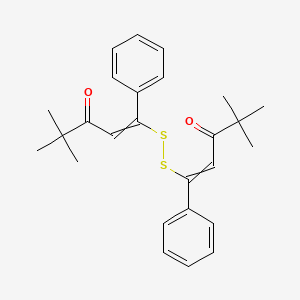

![3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]-](/img/structure/B14247511.png)
![2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro-](/img/structure/B14247518.png)

